![molecular formula C18H21NO4S B2555795 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 377769-51-2](/img/structure/B2555795.png)

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid is a compound that can be categorized within the family of sulfamoylbenzoic acids. These compounds are known for their diuretic properties and have been studied for their potential in medicinal chemistry, particularly in drug development .

Synthesis Analysis

The synthesis of sulfamoylbenzoic acid derivatives often involves the reaction with sulfamoyl chloride to convert alcohols or phenols into the corresponding sulfamates . However, the lability of the O-sulfamate group to basic conditions typically restricts this method to later stages of synthesis. To overcome this, a protecting group strategy has been developed, allowing for a more flexible approach to the synthesis of phenolic O-sulfamates . In the context of this compound, similar strategies could be employed to protect the sulfamate group during synthesis, enabling further functionalization of the molecule.

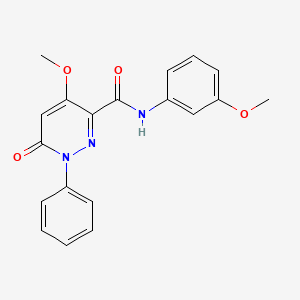

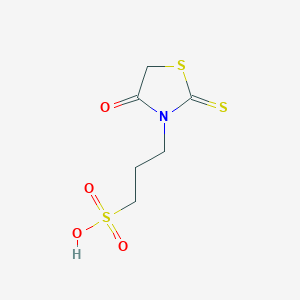

Molecular Structure Analysis

The molecular structure of sulfamoylbenzoic acids is characterized by the presence of a sulfamoyl group attached to a benzoic acid core. The position and nature of substituents on the benzene ring can significantly influence the compound's properties and biological activity. For instance, the introduction of a butyl group, as seen in this compound, could affect the compound's lipophilicity and, consequently, its pharmacokinetic profile .

Chemical Reactions Analysis

Sulfamoylbenzoic acids can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the benzene ring . The reactivity of the sulfamoyl group also allows for the formation of derivatives through reactions with amines, phenols, and thiols . These reactions are crucial for the diversification of sulfamoylbenzoic acid derivatives and their optimization for desired biological activities.

Physical and Chemical Properties Analysis

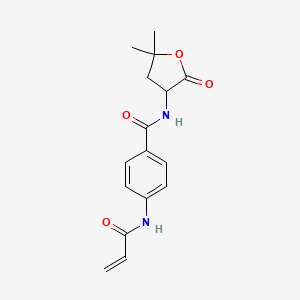

The physical and chemical properties of sulfamoylbenzoic acids, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring. For example, the introduction of alkyl groups can increase lipophilicity, which may enhance the compound's ability to cross biological membranes . The stability of these compounds under various conditions is also an important consideration, especially for their potential use as pharmaceuticals. The development of N-protected sulfamates, as mentioned earlier, is a strategy to improve the stability of these compounds during synthesis and storage .

Applications De Recherche Scientifique

1. Use in Diuretic Screening

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid and its analogs have been synthesized and evaluated in diuretic screening. The substitution of the sulfamoyl group by methylsulfonyl group, similar in spatial and steric characteristics, does not significantly affect the diuretic pattern but tends to decrease potency slightly. This research highlights the potential of these compounds in diuretic applications (Feit & Nielsen, 1976).

2. Synthesis and Structural Analysis

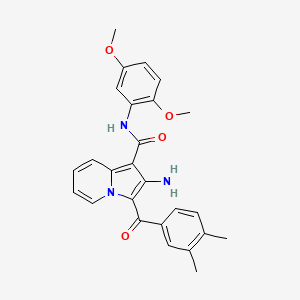

Studies on bromophenol derivatives from the red alga Rhodomela confervoides include compounds structurally similar to this compound. These compounds were synthesized and analyzed using various spectroscopic methods, including IR, EIMS, FABMS, ESIMS, and NMR. Although they were found inactive against human cancer cell lines and microorganisms, their structural elucidation contributes to the understanding of similar compounds (Zhao et al., 2004).

3. Role in Antibacterial and Anti-Urease Activities

The synthesis and biochemical characterization of derivatives of this compound indicate a dual action mode as inhibitors of urease and virulent bacterial strains. These compounds show promise in the treatment of gastrointestinal diseases such as gastric and peptic ulcers, as well as hepatic encephalopathy. Their significant anti-urease and antibacterial action as evidenced by in vitro and in silico studies highlights their potential as potent inhibitors (Irshad et al., 2022).

4. Synthesis of Related Compounds

Research on the synthesis of compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, provides insights into the synthetic pathways that could be relevant for the synthesis of this compound. This research aids in understanding the broader context of synthesizing structurally similar compounds with potential therapeutic applications (Sheng-li, 2004).

Mécanisme D'action

Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid reduces inflammation, pain, and fever.

Safety and Hazards

Propriétés

IUPAC Name |

5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-4-5-14-7-9-15(10-8-14)19-24(22,23)16-11-6-13(2)17(12-16)18(20)21/h6-12,19H,3-5H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSNMUDJXINAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)

![Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate](/img/structure/B2555716.png)

![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)

![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)